N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide
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Overview
Description
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties
Preparation Methods
The synthesis of N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . The intermediate product, 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol, is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final compound . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting nitro groups to amines.
Scientific Research Applications
N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes such as carbonic anhydrase, leading to various biological effects . Additionally, the compound’s ability to form hydrogen bonds and interact with cellular membranes contributes to its antimicrobial and anticancer activities .
Comparison with Similar Compounds
Similar compounds to N-[(4-chlorophenyl)methyl]-2-({5-[(3-methylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide include other thiadiazole derivatives such as:
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral activity.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Exhibits antimicrobial and antiproliferative properties.
[6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides: Demonstrates cytotoxic activity against tumor cell lines.
Properties
Molecular Formula |
C18H17ClN4OS2 |
---|---|
Molecular Weight |
404.9 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[[5-(3-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C18H17ClN4OS2/c1-12-3-2-4-15(9-12)21-17-22-23-18(26-17)25-11-16(24)20-10-13-5-7-14(19)8-6-13/h2-9H,10-11H2,1H3,(H,20,24)(H,21,22) |
InChI Key |
BIEARLWOWHIICG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN=C(S2)SCC(=O)NCC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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